2-{[3,5-Bis(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylic acid 2-{[3,5-Bis(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylic acid
Brand Name: Vulcanchem
CAS No.: 1024329-33-6
VCID: VC6232719
InChI: InChI=1S/C13H9F6NO3/c14-12(15,16)5-1-6(13(17,18)19)3-7(2-5)20-10(21)8-4-9(8)11(22)23/h1-3,8-9H,4H2,(H,20,21)(H,22,23)
SMILES: C1C(C1C(=O)O)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Molecular Formula: C13H9F6NO3
Molecular Weight: 341.209

2-{[3,5-Bis(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylic acid

CAS No.: 1024329-33-6

Cat. No.: VC6232719

Molecular Formula: C13H9F6NO3

Molecular Weight: 341.209

* For research use only. Not for human or veterinary use.

2-{[3,5-Bis(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylic acid - 1024329-33-6

Specification

CAS No. 1024329-33-6
Molecular Formula C13H9F6NO3
Molecular Weight 341.209
IUPAC Name 2-[[3,5-bis(trifluoromethyl)phenyl]carbamoyl]cyclopropane-1-carboxylic acid
Standard InChI InChI=1S/C13H9F6NO3/c14-12(15,16)5-1-6(13(17,18)19)3-7(2-5)20-10(21)8-4-9(8)11(22)23/h1-3,8-9H,4H2,(H,20,21)(H,22,23)
Standard InChI Key JTIRSISIFPGBKY-UHFFFAOYSA-N
SMILES C1C(C1C(=O)O)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Introduction

Synthetic Methodologies

Challenges in Synthesis

  • Steric Hindrance: The cyclopropane ring and bulky trifluoromethyl groups complicate reaction kinetics.

  • Acid Sensitivity: The carboxylic acid group necessitates mild hydrolysis conditions to prevent decarboxylation .

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₁₃H₉F₆NO₃
Molecular Weight341.209 g/mol
IUPAC Name2-[[3,5-bis(trifluoromethyl)phenyl]carbamoyl]cyclopropane-1-carboxylic acid
SMILESC1C(C1C(=O)O)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
SolubilityLimited data; likely low aqueous solubility due to trifluoromethyl groups

The presence of three fluorine atoms per trifluoromethyl group enhances lipophilicity (logP2.8\log P \approx 2.8, estimated), favoring membrane permeability . The cyclopropane ring contributes to conformational rigidity, potentially influencing binding affinity in biological targets.

Research Findings and Comparative Analysis

Structural Analogues

  • N-(3,5-Bis(trifluoromethyl)benzyl)stearamide: Synthesized via catalyst-free amidation, this analogue shows improved thermal stability, hinting at similar advantages for the target compound .

  • Oxo-heterocyclic Carboxylic Acid Derivatives: Patented compounds with cyclopropane rings exhibit antiviral activity, underscoring the scaffold’s versatility .

Computational Insights

Density functional theory (DFT) studies on related amides reveal that trifluoromethyl groups induce electrostatic potential gradients, facilitating interactions with hydrophobic protein pockets . For the target compound, such interactions could enhance binding to targets like cyclooxygenase-2 or β-lactamases .

Challenges and Future Directions

  • Synthetic Optimization: Developing scalable methods to address low yields from steric effects .

  • Biological Profiling: Prioritizing assays against cancer cell lines (e.g., MCF-7, HeLa) and microbial pathogens.

  • Formulation Strategies: Improving solubility via prodrug approaches (e.g., ester prodrugs).

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